molecular formula C10HCl7N2 B13097513 2,4-Dichloro-5-(perchlorophenyl)pyrimidine

2,4-Dichloro-5-(perchlorophenyl)pyrimidine

Cat. No.: B13097513
M. Wt: 397.3 g/mol
InChI Key: MIBHZZKSGSDGBO-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(perchlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains two chlorine atoms and a perchlorophenyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(perchlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with perchlorophenyl reagents under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(perchlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with nucleic acids, proteins, and cell membranes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(perchlorophenyl)pyrimidine is unique due to the presence of the perchlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10HCl7N2

Molecular Weight

397.3 g/mol

IUPAC Name

2,4-dichloro-5-(2,3,4,5,6-pentachlorophenyl)pyrimidine

InChI

InChI=1S/C10HCl7N2/c11-4-3(2-1-18-10(17)19-9(2)16)5(12)7(14)8(15)6(4)13/h1H

InChI Key

MIBHZZKSGSDGBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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